molecular formula C8H9BrO B1336436 (3-Bromo-2-methylphenyl)methanol CAS No. 83647-43-2

(3-Bromo-2-methylphenyl)methanol

Cat. No. B1336436
CAS RN: 83647-43-2
M. Wt: 201.06 g/mol
InChI Key: XYDXDWXAAQXHLK-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylphenyl)methanol is a brominated aromatic compound with a methanol functional group. While the provided papers do not directly study this compound, they offer insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of (3-Bromo-2-methylphenyl)methanol.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of vicinal haloethers with a malononitrile group, as described in the second paper, indicates that methanol can act as both a solvent and a reactant, influencing the outcome of the synthesis . This suggests that in synthesizing (3-Bromo-2-methylphenyl)methanol, the choice of solvent and reactants would be critical to obtaining the desired product.

Molecular Structure Analysis

The first paper provides a theoretical study of a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, using Density Functional Theory (DFT) . The analysis of molecular structure through theoretical IR and normal mode analysis can be applied to (3-Bromo-2-methylphenyl)methanol to predict its vibrational frequencies and active sites. The study of frontier orbital gaps and molecular electrostatic potential maps can also help in understanding the reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not directly address the reactions of (3-Bromo-2-methylphenyl)methanol, but the synthesis of related compounds, such as the intermediates for S1P1 receptor agonists, demonstrates the potential for these molecules to undergo further functionalization and stereoselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromo-2-methylphenyl)methanol can be inferred from the properties of structurally similar compounds. For example, the NMR spectroscopy data provided in the synthesis of vicinal haloethers can be useful in determining the chemical shifts and structural confirmation of (3-Bromo-2-methylphenyl)methanol . Additionally, the isolation of stereoisomers with high enantiomeric and diastereomeric excesses suggests that (3-Bromo-2-methylphenyl)methanol may also exist in different stereoisomeric forms, which could have distinct physical properties .

Scientific Research Applications

Antibacterial Properties of Bromophenols

Bromophenols derived from the marine red alga Rhodomela confervoides, including compounds similar to (3-Bromo-2-methylphenyl)methanol, have demonstrated significant antibacterial activity. Compound 5 from this study was particularly effective against various bacterial strains (Xu et al., 2003).

Methanol in Biological Systems

Influence of Methanol on Lipid Dynamics

Methanol, a common solvent in biological studies, has been shown to significantly affect lipid dynamics in biological membranes. This finding highlights the importance of solvent choice in biomembrane and proteolipid studies (Nguyen et al., 2019).

Chemistry and Synthesis

Engineering E. coli for Chemical Production Using Methanol

Research has shown that Escherichia coli can be engineered to convert methanol into specialty chemicals, demonstrating the potential of methanol as a substrate for chemical production (Whitaker et al., 2017).

Safety And Hazards

The safety information for “(3-Bromo-2-methylphenyl)methanol” indicates that it is classified under the GHS07 hazard class. The hazard statements for this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3-bromo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDXDWXAAQXHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434495
Record name (3-BROMO-2-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-methylphenyl)methanol

CAS RN

83647-43-2
Record name 3-Bromo-2-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83647-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-BROMO-2-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 3-bromo-2-methylbenzoic acid was reduced as follows: Add 5 equivalents of borane tetrahydrofuran complex, via syringe, to 10 mmol ethyl 3-bromo-2-methylbenzoic acid in tetrahydrofuran (5 mL). The mixture was refluxed for two hours, then cooled in an ice bath. Methanol (10 mL) was added dropwise, followed by 1 N HCl (50 mL). The solvent was removed and the mixture partitioned between ethyl acetate and water. The yield was 90%. 1H NMR (Varian 300 MHz, CDCl3, shifts relative to the solvent peak at 7.24 ppm) 67.5 (d, 1H) 7.2 (d, 1H) 7.1 (t, 1H), 4.6 (s, 2H) 2.3 (s, 3H).
Name
Ethyl 3-bromo-2-methylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-bromo-2-methylbenzoic acid
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-methyl benzoic acid (35 g, 160 mmol) in THF (200 mL) was added borane THF complex (1.0 M, 210 mL, 210 mmol). The mixture was allowed to stir for 24 hours. The reaction was quenched with water. The solvent THF was removed under reduced pressure. The resulting solid was dissolved in ethyl acetate (500 mL), washed with 1N hydrochloric acid, saturated sodium bicarbonate, and brine. The combined organic layers were dried over sodium sulfate and concentrated to afford (3-bromo-2-methylphenyl)methanol.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 40.7 g of sodium nitrate in 300 ml of water is added dropwise to a mixture, cooled to 0° C., of 888 ml of water, 162 ml of 47% hydrobromic acid and 81.2 g of 3-amino-2-methylbenzyl alcohol. Stirring is carried out for 30 minutes at 0° C., after which a suspension of 168.7 9 of copper(I) bromide in 750 ml of water is added a little at a time at this temperature. The reaction mixture is stirred in succession for 1 hour at 10° C., for 1 hour at room temperature and for 2 hours at 100° C. After cooling, the reaction mixture is extracted several times with ether. The combined organic phases are washed with water, dried and evaporated down. Purification by column chromatogrpahy over silica gel using toluene as the mobile phase gives 64.2 g of 3-bromo-2-methylbenzyl alcohol (mp. 97°-100° C.).
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
168.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
162 mL
Type
reactant
Reaction Step Three
Quantity
81.2 g
Type
reactant
Reaction Step Three
Name
Quantity
888 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-2-methylphenyl)methanol
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(3-Bromo-2-methylphenyl)methanol
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(3-Bromo-2-methylphenyl)methanol
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(3-Bromo-2-methylphenyl)methanol
Reactant of Route 5
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(3-Bromo-2-methylphenyl)methanol
Reactant of Route 6
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